molecular formula C6H6F6N2O2 B6323906 2,2,2-trifluoro-N-{2-[(trifluoroacetyl)amino]ethyl}acetamide CAS No. 360-43-0

2,2,2-trifluoro-N-{2-[(trifluoroacetyl)amino]ethyl}acetamide

Cat. No.: B6323906
CAS No.: 360-43-0
M. Wt: 252.11 g/mol
InChI Key: BSMXDULOVFUYER-UHFFFAOYSA-N
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Description

2,2,2-Trifluoro-N-{2-[(trifluoroacetyl)amino]ethyl}acetamide is a fluorinated organic compound with the molecular formula C6H7F6N2O2. This compound is characterized by the presence of trifluoroacetyl groups, which impart unique chemical properties such as high electronegativity and stability. It is commonly used in various chemical and industrial applications due to its reactivity and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,2,2-trifluoro-N-{2-[(trifluoroacetyl)amino]ethyl}acetamide typically involves the reaction of trifluoroacetic anhydride with ethylenediamine, followed by acetylation. The reaction conditions often include:

    Temperature: Room temperature to 50°C

    Solvent: Anhydrous dichloromethane or tetrahydrofuran

    Catalyst: Pyridine or triethylamine

Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process includes:

    Raw Materials: Trifluoroacetic anhydride, ethylenediamine, acetic anhydride

    Reaction Conditions: Controlled temperature and pressure, use of inert atmosphere to prevent oxidation

    Purification: Crystallization or distillation to obtain pure product

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the trifluoroacetyl group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic medium

    Reduction: Lithium aluminum hydride in anhydrous ether

    Substitution: Sodium hydride in dimethylformamide

Major Products:

    Oxidation: Formation of carboxylic acids or ketones

    Reduction: Formation of amines or alcohols

    Substitution: Formation of various substituted amides

Scientific Research Applications

2,2,2-Trifluoro-N-{2-[(trifluoroacetyl)amino]ethyl}acetamide has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis, particularly in the formation of fluorinated compounds.

    Biology: Employed in the study of enzyme inhibition and protein interactions due to its ability to form stable complexes.

    Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.

    Industry: Utilized in the production of specialty chemicals and materials with high thermal and chemical stability.

Mechanism of Action

The mechanism of action of 2,2,2-trifluoro-N-{2-[(trifluoroacetyl)amino]ethyl}acetamide involves its interaction with molecular targets such as enzymes and proteins. The trifluoroacetyl groups can form strong hydrogen bonds and electrostatic interactions with active sites of enzymes, leading to inhibition or modulation of enzyme activity. This compound can also interact with nucleophilic sites on proteins, affecting their structure and function.

Comparison with Similar Compounds

    2,2,2-Trifluoroacetamide: Similar in structure but lacks the ethyl and additional trifluoroacetyl groups.

    N,N-Dimethyltrifluoroacetamide: Contains dimethyl groups instead of the ethyl and trifluoroacetyl groups.

    2,2,2-Trifluoro-N-methyl-N-(trifluoroacetyl)acetamide: Similar but with a methyl group instead of the ethyl group.

Uniqueness: 2,2,2-Trifluoro-N-{2-[(trifluoroacetyl)amino]ethyl}acetamide is unique due to its dual trifluoroacetyl groups and ethyl linkage, which provide enhanced reactivity and stability compared to its analogs. This makes it particularly valuable in applications requiring high chemical resistance and specific reactivity profiles.

Properties

IUPAC Name

2,2,2-trifluoro-N-[2-[(2,2,2-trifluoroacetyl)amino]ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6F6N2O2/c7-5(8,9)3(15)13-1-2-14-4(16)6(10,11)12/h1-2H2,(H,13,15)(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSMXDULOVFUYER-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CNC(=O)C(F)(F)F)NC(=O)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6F6N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80281971
Record name acetamide, n,n'-1,2-ethanediylbis[2,2,2-trifluoro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80281971
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

360-43-0
Record name NSC23687
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=23687
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name acetamide, n,n'-1,2-ethanediylbis[2,2,2-trifluoro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80281971
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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